

# Enantioselective Synthesis of Cyclopropanes: A Comparative Review of Catalysts

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## Compound of Interest

*Compound Name:* N,N-Dimethylcyclopropanecarboxamide

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The enantioselective synthesis of cyclopropanes is a cornerstone of modern organic chemistry, providing access to a versatile three-membered ring system that is a key structural motif in numerous natural products and pharmaceuticals. The development of chiral catalysts has been instrumental in achieving high levels of stereocontrol in cyclopropanation reactions. This guide offers a comparative overview of the leading catalytic systems, presenting their performance based on experimental data, detailing their catalytic cycles, and providing representative experimental protocols.

## Catalyst Performance Comparison

The efficiency and selectivity of a catalyst in enantioselective cyclopropanation are paramount. The following table summarizes the performance of representative rhodium, copper, iron, and organocatalytic systems in the cyclopropanation of various olefins with diazo compounds. Key metrics include yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Catalyst System	Olefin	Diazo Compound	Catalyst Loading (mol %)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	dr (trans:cis)	Reference
Rhodium										
Rh <sub>2</sub> (S-TCPTAD) <sub>4</sub>	Ethyl acrylate	Methyl p-tolyl diazoacetate	1.0	Pentane	Reflux	-	71	84	>97:3	[1]
Rh <sub>2</sub> (S-NTTL) <sub>4</sub>	Styrene	1-Mesyl-1,2,3-triazole	0.5	1,2-Dichloroethane	65	-	95	96	>20:1	[2]
Rh <sub>2</sub> (S-pPhT-PCP) <sub>4</sub>	N-Tosyl-4-methylepiperidine	Methyl phenyldiazoacetate	1.0	CH <sub>2</sub> Cl <sub>2</sub>	25	-	91	98	20:1	[3]
Copper										
Cu(I)/tBuBOx	(E)-Styryl pinacolboronate	Trifluorodiazotetane	5.0	DCE	-	6	69	95	94:6	[4][5]

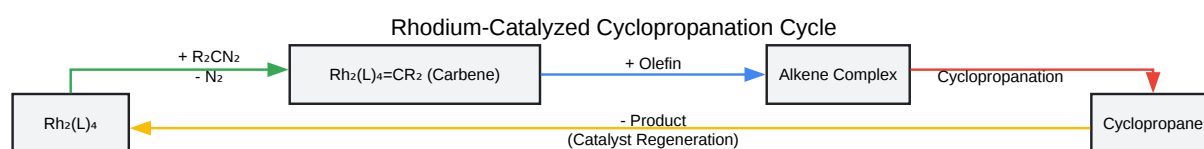
Cu(I)/ Spiro- bisox- azolin- e	3- Allyl- 1- tosyl- 1H- indole	Ethyl 2- diazo acetat- e	5.0	CH <sub>2</sub> C I <sub>2</sub>	25	12	94	>99.9	-	[6]
Iron										
(+)- D <sub>4</sub> - (por)F eCl	3,4- Difluo- rostyr- ene	α- Diazo aceto- nitrile	0.002	-	-	-	-	88	-	[7]
Fe(II)/ Spiro- bisox- azolin- e	3- Allyl- 1- tosyl- 1H- indole	Ethyl 2- diazo acetat- e	10	CHCl <sub>3</sub>	25	24	92	98	-	[6]
Organo- catalyst										
Diphe- nylpro- linol TMS ether	Cinna- malde- hyde	Dieth- yl brom- omalo- nate	20	Tolue- ne	rt	24	95	98	>30:1	[8]
Thiox- anthyl- ium/I DPi	Aneth- ole	Ethyl diazo acetat- e	2.5	CH <sub>2</sub> C I <sub>2</sub> /Pen- tane (1:1)	-100	2-18	85	99.5	>20:1	[9]

## Catalytic Cycles and Mechanisms

The stereochemical outcome of the cyclopropanation reaction is dictated by the catalytic cycle. Understanding these mechanisms is crucial for catalyst design and reaction optimization. The following diagrams illustrate the generally accepted catalytic cycles for the major classes of catalysts.

## Rhodium-Catalyzed Cyclopropanation

Rhodium catalysts, typically dinuclear complexes, are highly effective for the cyclopropanation of a wide range of olefins. The catalytic cycle is initiated by the reaction of the rhodium(II) complex with a diazo compound to form a rhodium-carbene intermediate after the extrusion of dinitrogen. The olefin then approaches this electrophilic carbene species in a concerted, asynchronous fashion to form the cyclopropane product and regenerate the catalyst.<sup>[10]</sup>

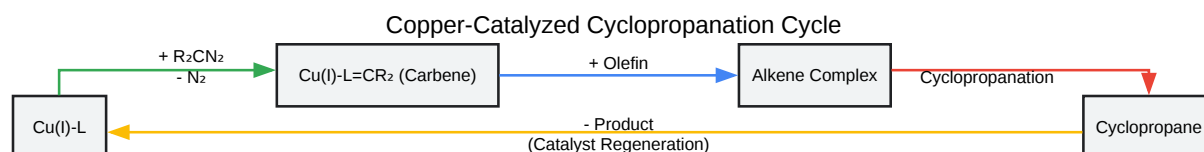


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Caption: General catalytic cycle for rhodium-catalyzed cyclopropanation.

## Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral bis(oxazoline) (BOX) ligands, are widely used for enantioselective cyclopropanation. Similar to rhodium, the mechanism involves the formation of a copper-carbene intermediate.<sup>[11]</sup> The reaction is believed to proceed through a concerted but asynchronous transition state where the olefin attacks the electrophilic carbene.<sup>[12]</sup>

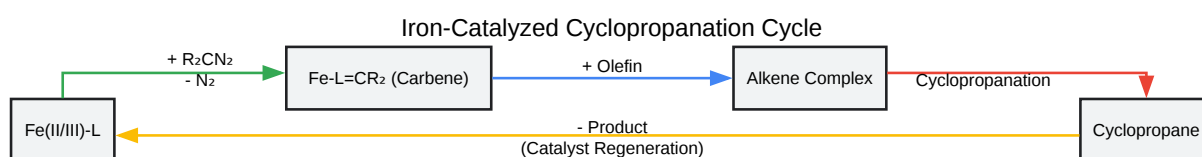


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Caption: General catalytic cycle for copper-catalyzed cyclopropanation.

## Iron-Catalyzed Cyclopropanation

Iron catalysts, often based on porphyrin or bis(oxazoline) ligands, have emerged as a more sustainable alternative to noble metal catalysts. The mechanism is thought to involve the formation of an iron-carbene species.<sup>[13]</sup> Some studies suggest a stepwise radical mechanism for certain iron-porphyrin catalysts.<sup>[14]</sup>



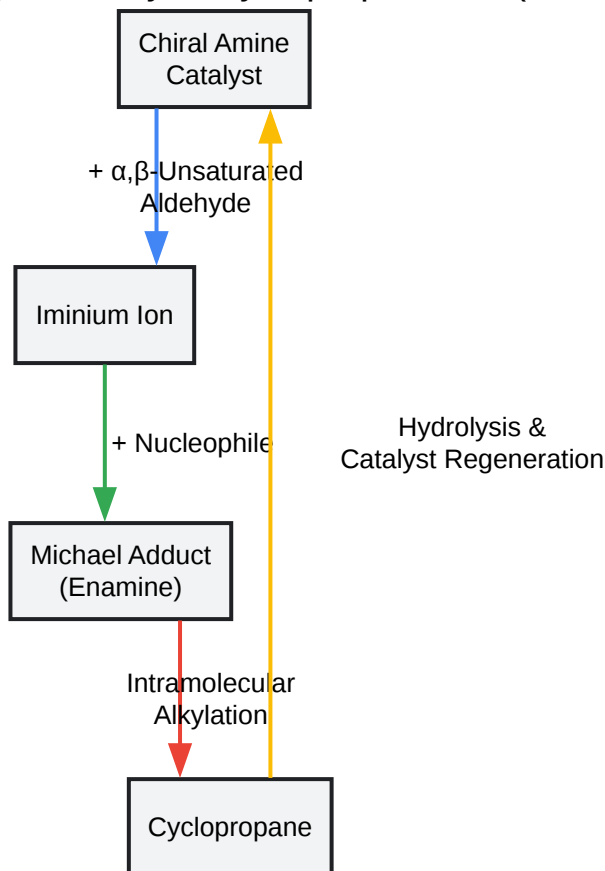
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Caption: General catalytic cycle for iron-catalyzed cyclopropanation.

## Organocatalytic Cyclopropanation (Iminium Catalysis)

Organocatalysis offers a metal-free approach to enantioselective cyclopropanation. One common strategy involves the activation of  $\alpha,\beta$ -unsaturated aldehydes with a chiral secondary amine catalyst to form an iminium ion. This is followed by a Michael addition of a nucleophile (e.g., from a bromomalonate) and subsequent intramolecular nucleophilic substitution to furnish the cyclopropane.<sup>[8]</sup>

## Organocatalytic Cyclopropanation (Iminium)



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